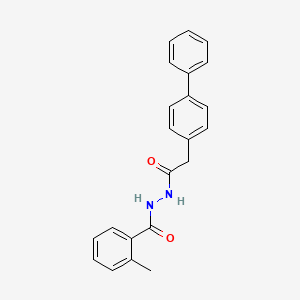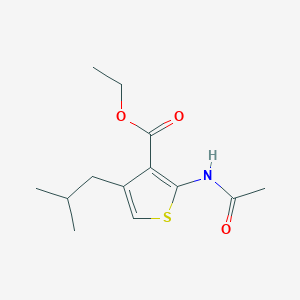
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide, also known as BPH-715, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2002 by researchers at the University of California, San Francisco. Since then, BPH-715 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.
Mecanismo De Acción
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide is a small molecule inhibitor that targets specific signaling pathways in cells. The exact mechanism of action of this compound is not fully understood, but it is known to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). By inhibiting the activity of these enzymes, this compound can modulate various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has several advantages for lab experiments, including its high purity and high yields, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its relatively low potency compared to other small molecule inhibitors, its potential off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for N'-(4-biphenylylacetyl)-2-methylbenzohydrazide research. One direction is to further optimize the synthesis of this compound to improve its potency and solubility. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, including infectious diseases and metabolic disorders. Additionally, future research could focus on identifying the specific signaling pathways and cellular processes that are targeted by this compound, and developing more selective inhibitors that target these pathways. Finally, future research could investigate the potential combination of this compound with other small molecule inhibitors or standard therapies to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N'-(4-biphenylylacetyl)-2-methylbenzohydrazide involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 2-methylbenzohydrazide with p-bromobenzophenone in the presence of a base to form the intermediate product. This intermediate product is then reacted with an arylboronic acid in the presence of a palladium catalyst to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the final product.
Aplicaciones Científicas De Investigación
N'-(4-biphenylylacetyl)-2-methylbenzohydrazide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
2-methyl-N'-[2-(4-phenylphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-5-6-10-20(16)22(26)24-23-21(25)15-17-11-13-19(14-12-17)18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJOAMLJYAJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)
![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)



![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)